

Paniculose II: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: *Paniculose II*

Cat. No.: *B15592308*

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Introduction

Paniculose II is a diterpenoid glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from medicinal plants such as *Stevia rebaudiana*, **Paniculose II** is of growing interest to the scientific community for its potential therapeutic applications.^[1] This technical guide provides a detailed overview of the known physical and chemical properties of **Paniculose II**, alongside a discussion of its likely biological activities and the signaling pathways it may modulate. While specific experimental data for some properties of **Paniculose II** are not readily available in the public domain, this guide compiles the existing information and provides context based on structurally related compounds.

Physicochemical Properties

Paniculose II is a complex molecule with a diterpenoid core linked to a glucose moiety. Its chemical structure dictates its physical and chemical characteristics, which are fundamental to its handling, formulation, and biological activity.

General Properties

A summary of the key physicochemical properties of **Paniculose II** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₂₆ H ₄₀ O ₉	[1]
Molecular Weight	496.6 g/mol	[1]
CAS Number	60129-64-8	[1][2]
Physical Description	Powder	[1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol.	[1]
Melting Point	Not experimentally determined in available literature.	

Spectral Data

Detailed experimental spectral data for **Paniculoside II** are not extensively reported. However, based on its chemical structure, which features a kaurene-type diterpenoid aglycone and a glucoside, the following spectral characteristics can be anticipated.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The ¹H NMR spectrum is expected to show characteristic signals for the diterpenoid skeleton, including methyl singlets, olefinic protons of the exocyclic double bond, and a complex pattern of methylene and methine protons. The glucose unit would exhibit signals for the anomeric proton and other sugar protons.
- ¹³C NMR:** The ¹³C NMR spectrum would reveal signals corresponding to the 26 carbon atoms of the molecule. Key signals would include those for the carbonyl group of the ester linkage, olefinic carbons, carbons of the glycosidic linkage, and the various carbons of the diterpenoid and glucose moieties. A comparison of the ¹³C NMR spectra of **Paniculoside II** with its aglycone and model glucosides was used in its initial structure elucidation.[1]

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Paniculoside II** is expected to display absorption bands characteristic of its functional groups:

- O-H stretching: A broad band in the region of 3200-3600 cm^{-1} due to the multiple hydroxyl groups in the glucose and diterpenoid parts.
- C-H stretching: Bands in the 2850-3000 cm^{-1} region corresponding to the stretching vibrations of aliphatic C-H bonds.
- C=O stretching: A strong absorption band around 1700-1750 cm^{-1} for the ester carbonyl group.
- C=C stretching: A band around 1640-1680 cm^{-1} for the exocyclic double bond.
- C-O stretching: Multiple bands in the 1000-1300 cm^{-1} region due to C-O stretching vibrations in the ester, ether, and alcohol functional groups.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for determining the molecular weight and fragmentation pattern of **Paniculoside II**. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques would likely be employed. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of the sugar moiety and other characteristic cleavages of the diterpenoid skeleton.

Biological Activity and Potential Signaling Pathways

While direct and extensive studies on the biological activities of **Paniculoside II** are limited, research on structurally similar diterpenoid glycosides suggests potent anti-inflammatory and antioxidant properties. The likely mechanisms of action involve the modulation of key cellular signaling pathways.

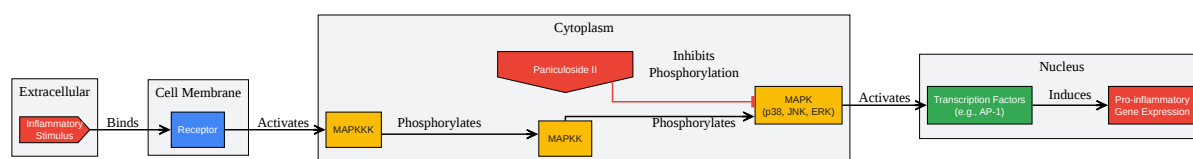
Anti-Inflammatory Activity

Diterpenoids isolated from various plants have demonstrated significant anti-inflammatory effects.^{[3][4][5]} This activity is often attributed to the inhibition of pro-inflammatory mediators. For **Paniculoside II**, the potential anti-inflammatory mechanism may involve the following signaling pathways:

- **Nuclear Factor-kappa B (NF-κB) Signaling Pathway:** The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[6][7] It is plausible that **Paniculoside II** could inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.

Caption: Proposed inhibition of the NF-κB signaling pathway by **Paniculoside II**.

- **Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:** The MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation.[8] Activation of MAPKs can lead to the production of pro-inflammatory cytokines. Several natural products exert their anti-inflammatory effects by inhibiting the phosphorylation of MAPKs.[4] **Paniculoside II** may act as an inhibitor of this pathway.

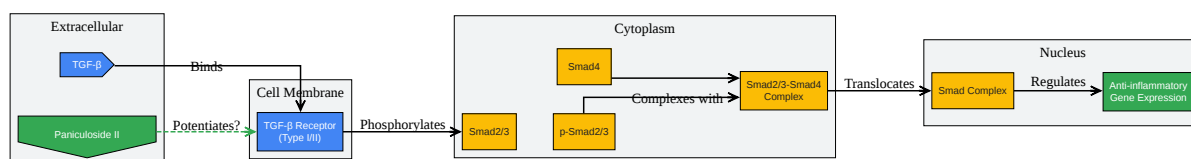


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Caption: Potential inhibition of the MAPK signaling pathway by **Paniculoside II**.

- **Transforming Growth Factor-beta (TGF-β) Signaling Pathway:** TGF-β signaling plays a complex role in inflammation, often exhibiting anti-inflammatory effects by suppressing the activity of immune cells.[9] Studies on Picroside II, a different iridoid glycoside, have shown its ability to induce the phosphorylation of Smad2, a key component of the TGF-β signaling

pathway, suggesting an anti-inflammatory mechanism through this pathway.[9] It is conceivable that **Paniculoseide II** could have similar effects.



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Caption: Postulated modulation of the TGF- β signaling pathway by **Paniculoseide II**.

Antioxidant Activity

Many diterpenoid glycosides exhibit antioxidant properties by scavenging free radicals or by upregulating endogenous antioxidant enzymes. The potential antioxidant mechanisms of **Paniculoseide II** could include:

- **Direct Radical Scavenging:** The chemical structure of **Paniculoseide II**, with its hydroxyl groups, may allow it to donate hydrogen atoms to neutralize free radicals, such as the DPPH radical.
- **Upregulation of Antioxidant Enzymes:** **Paniculoseide II** might activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, leading to the increased expression of antioxidant enzymes like heme oxygenase-1, catalase, and superoxide dismutase.

Experimental Protocols

Detailed experimental protocols for the investigation of the biological activities of **Paniculoseide II** are provided below. These are standard assays used for evaluating the anti-inflammatory and antioxidant properties of natural products.

Anti-inflammatory Activity Assay

3.1.1. Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7

Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

- **Cell Culture:** RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Treatment:** Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of **Paniculocide II** for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
- **Griess Assay:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.^[10] Briefly, an equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- **Quantification:** The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without **Paniculocide II** treatment.

3.1.2. Western Blot Analysis for NF-κB and MAPK Activation

This protocol allows for the assessment of the effect of **Paniculocide II** on key proteins in the NF-κB and MAPK signaling pathways.

- **Cell Lysis:** After treatment as described above, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a BCA protein assay kit.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Antioxidant Activity Assays

3.2.1. DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the direct radical scavenging capacity of a compound.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Reagents:** 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
- **Procedure:** A stock solution of **Paniculoside II** is prepared and serially diluted. An aliquot of each dilution is mixed with the DPPH solution in a 96-well plate.
- **Incubation and Measurement:** The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution alone, and A_{sample} is the absorbance of the DPPH solution with **Paniculoside II**. The IC₅₀ value (the concentration of **Paniculoside II** that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging percentage versus concentration.

3.2.2. Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

- **Cell Culture:** A suitable cell line, such as Caco-2 or HepG2, is cultured in a 96-well plate.
- **Loading with Fluorescent Probe:** The cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

- Treatment: The cells are then treated with various concentrations of **Paniculoside II**.
- Induction of Oxidative Stress: Oxidative stress is induced by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
- Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
- Analysis: The antioxidant activity is determined by the ability of **Paniculoside II** to reduce the AAPH-induced fluorescence compared to control cells.

Conclusion

Paniculoside II is a diterpenoid glycoside with a well-defined chemical structure. While specific experimental data on some of its physical properties, such as its melting point and detailed spectral characteristics, are not widely available, its chemical nature allows for reasoned predictions. Based on the biological activities of structurally related compounds, **Paniculoside II** holds significant promise as a potent anti-inflammatory and antioxidant agent. The likely mechanisms of action involve the modulation of key signaling pathways, including NF- κ B, MAPK, and potentially TGF- β . Further research is warranted to fully elucidate the physical, chemical, and pharmacological properties of **Paniculoside II** to unlock its full therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic investigation of its biological activities.

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